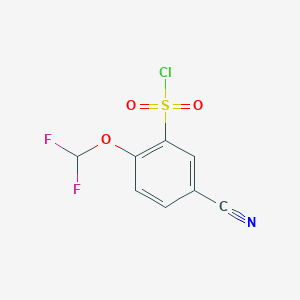

5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride" is a chemical entity that can be inferred to possess a benzene ring substituted with a cyano group, a difluoromethoxy group, and a sulfonyl chloride group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be useful in understanding the chemistry of similar sulfonyl chloride compounds.

Synthesis Analysis

The synthesis of related aromatic sulfonyl chlorides has been demonstrated using a copper-catalyzed cascade cyclization method, which is a step-economical approach that utilizes a low-cost and abundant Cu catalyst . Although the specific synthesis of "this compound" is not detailed, the principles of regioselective tosylation and controlled temperature conditions are relevant, as seen in the synthesis of a genotoxic impurity in Escitalopram Oxalate .

Molecular Structure Analysis

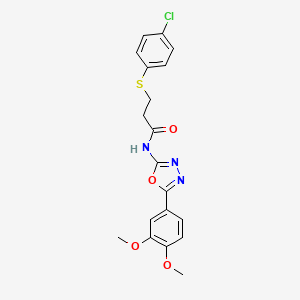

The molecular structure of "this compound" would likely exhibit characteristics influenced by the electron-withdrawing effects of the cyano and sulfonyl chloride groups, as well as the electron-donating effect of the difluoromethoxy group. These effects can impact the reactivity and stability of the molecule. The structure of related compounds, such as oxadiazoles, has been established through various methods including oxidation and reduction .

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides typically involves their use as electrophiles in substitution reactions. The presence of the cyano and difluoromethoxy groups in "this compound" would influence its reactivity in such reactions. For instance, the synthesis of benzo[j]phenanthridin-6(5H)-ones involves the reaction of aromatic sulfonyl chlorides with 1,7-enynes , suggesting that the compound may also participate in similar cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be determined by its functional groups. The sulfonyl chloride group is known for its reactivity towards nucleophiles, while the cyano group contributes to the compound's polarity. The difluoromethoxy group could affect the boiling point and solubility of the compound. The fluorescence properties of related α,α′-Bis(substituted-benzylidene)cycloalkanones have been studied, indicating that substituents on the benzene ring can influence optical properties . This suggests that the compound may also exhibit specific fluorescence characteristics.

Wissenschaftliche Forschungsanwendungen

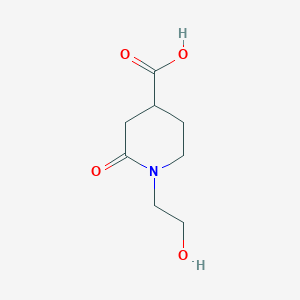

Versatile Protecting and Activating Group for Amine Synthesis

The use of sulfonyl chloride derivatives, such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, demonstrates the versatility of sulfonyl chlorides in organic synthesis. Dios chloride serves as a sulfonating agent for amines, facilitating the easy sulfonation of primary and secondary amines with excellent yields. This application showcases the potential of sulfonyl chlorides, including 5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride, as activating agents in the synthesis of amines, offering stability under basic and reductive conditions and ease of removal under specific conditions (Sakamoto et al., 2006).

Synthesis and Characterization of Polyfluoroalkoxysulfonyl Compounds

The reaction of sulfonyl chlorides with polyfluoro alcohols leads to the formation of polyfluoroalkoxysulfonyl benzenes, which can further undergo tetramerization to form phthalocyanines. This process illustrates the application of sulfonyl chlorides in the synthesis of materials with specific electronic properties, influenced by solvent and substituent effects. The resulting compounds, such as phthalocyanines, have applications in dye and pigment synthesis, highlighting the role of sulfonyl chlorides in the development of functional materials (Kondratenko et al., 1999).

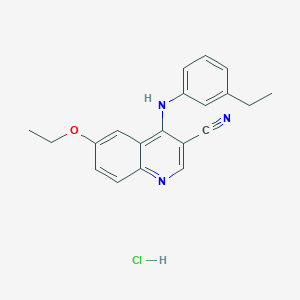

Catalysis and Organic Transformations

Sulfonyl chlorides are utilized in catalytic processes, such as the palladium-catalyzed ortho-sulfonylation of aryl compounds. This application demonstrates the utility of sulfonyl chlorides in directed sulfonylation, allowing for selective functionalization of organic molecules. Such transformations are crucial in the synthesis of ortho-sulfonylated phenols, which have further applications in organic synthesis and material science (Xu et al., 2015).

Electrophilic Aromatic Substitution

Polyfluorinated alcohols catalyze electrophilic chlorination of arenes without a metal catalyst, showcasing an application of sulfonyl chlorides in facilitating electrophilic aromatic substitutions. This methodology offers a metal-free approach to chlorination, highlighting the potential of sulfonyl chlorides in organic synthesis and the development of 'green' chemical processes (Ben-Daniel et al., 2003).

Water Treatment Technologies

In the field of environmental science, sulfonyl chloride derivatives have been used to synthesize novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, underlining the importance of sulfonyl chlorides in the development of advanced materials for water purification and treatment technologies (Liu et al., 2012).

Eigenschaften

IUPAC Name |

5-cyano-2-(difluoromethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NO3S/c9-16(13,14)7-3-5(4-12)1-2-6(7)15-8(10)11/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNMCVZQGSLMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341453-26-6 |

Source

|

| Record name | 5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)

![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)

![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)

![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)